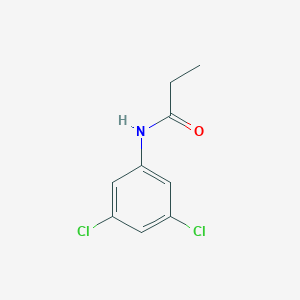
N-(3,5-dichlorophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dichlorophenyl)propanamide, also known as DCPA, is a chemical compound that belongs to the family of amides. It is a white crystalline powder that is commonly used as a herbicide to control the growth of weeds in various crops such as fruits, vegetables, and ornamental plants. DCPA is known for its selective action against certain types of weeds, making it a popular choice among farmers and gardeners. However, DCPA has also been the subject of scientific research due to its potential health and environmental effects.
作用机制
N-(3,5-dichlorophenyl)propanamide works by inhibiting the growth of weeds through the disruption of their cell division and growth processes. Specifically, N-(3,5-dichlorophenyl)propanamide inhibits the enzyme acetolactate synthase, which is involved in the production of essential amino acids in plants. This leads to the accumulation of toxic compounds in the plant cells, ultimately resulting in their death.
Biochemical and Physiological Effects
N-(3,5-dichlorophenyl)propanamide has been found to have a range of biochemical and physiological effects on plants, animals, and humans. Some of the most notable effects include:
- Plant Growth Inhibition: N-(3,5-dichlorophenyl)propanamide inhibits the growth of weeds by disrupting their cell division and growth processes, ultimately leading to their death.
- Low Toxicity to Non-Target Organisms: N-(3,5-dichlorophenyl)propanamide has been found to have low toxicity to non-target organisms such as birds and mammals. However, its impact on soil microorganisms and aquatic organisms has been a subject of scientific research.
- Liver and Kidney Damage: Long-term exposure to N-(3,5-dichlorophenyl)propanamide has been associated with certain health effects such as liver and kidney damage in humans.
实验室实验的优点和局限性
N-(3,5-dichlorophenyl)propanamide has several advantages and limitations for use in lab experiments. Some of the most notable advantages include:
- Selective Action: N-(3,5-dichlorophenyl)propanamide has a selective action against certain types of weeds, making it a popular choice among farmers and gardeners.
- Low Toxicity: N-(3,5-dichlorophenyl)propanamide has been found to have low acute toxicity to humans, making it a relatively safe chemical to work with in a lab setting.
Some of the limitations of N-(3,5-dichlorophenyl)propanamide for use in lab experiments include:
- Environmental Impact: N-(3,5-dichlorophenyl)propanamide has been found to have a potential impact on soil microorganisms and aquatic organisms, making it a less desirable choice for certain types of experiments.
- Limited Use: N-(3,5-dichlorophenyl)propanamide is primarily used as a herbicide, limiting its potential applications in lab experiments.
未来方向
There are several potential future directions for research on N-(3,5-dichlorophenyl)propanamide. Some of the most notable areas of research include:
- Environmental Impact: Further research is needed to better understand the potential impact of N-(3,5-dichlorophenyl)propanamide on soil microorganisms and aquatic organisms.
- Health Effects: Additional studies are needed to investigate the long-term health effects of N-(3,5-dichlorophenyl)propanamide exposure in humans.
- Alternative Herbicides: Researchers are exploring alternative herbicides to N-(3,5-dichlorophenyl)propanamide that may have less of an impact on the environment and human health.
合成方法
N-(3,5-dichlorophenyl)propanamide can be synthesized through a multi-step process that involves the reaction of 3,5-dichlorobenzoic acid with propionyl chloride in the presence of a catalyst such as aluminum chloride. The resulting product is then treated with ammonia to form N-(3,5-dichlorophenyl)propanamide. This synthesis method has been extensively studied and optimized to improve the yield and purity of the final product.
科学研究应用
N-(3,5-dichlorophenyl)propanamide has been the subject of numerous scientific studies due to its potential impact on human health and the environment. Researchers have investigated the effects of N-(3,5-dichlorophenyl)propanamide on various organisms, including plants, animals, and humans. Some of the most notable research applications of N-(3,5-dichlorophenyl)propanamide include:
- Weed Control: N-(3,5-dichlorophenyl)propanamide is commonly used as a herbicide to control the growth of weeds in various crops. Researchers have studied the effectiveness of N-(3,5-dichlorophenyl)propanamide in controlling different types of weeds and its impact on crop yields.
- Environmental Impact: N-(3,5-dichlorophenyl)propanamide has been found to have a low toxicity to non-target organisms such as birds and mammals. However, its impact on soil microorganisms and aquatic organisms has been a subject of scientific research.
- Health Effects: N-(3,5-dichlorophenyl)propanamide has been found to have low acute toxicity to humans. However, long-term exposure to N-(3,5-dichlorophenyl)propanamide has been associated with certain health effects such as liver and kidney damage.
属性
CAS 编号 |
50824-85-6 |
|---|---|
产品名称 |
N-(3,5-dichlorophenyl)propanamide |
分子式 |
C9H9Cl2NO |
分子量 |
218.08 g/mol |
IUPAC 名称 |
N-(3,5-dichlorophenyl)propanamide |
InChI |
InChI=1S/C9H9Cl2NO/c1-2-9(13)12-8-4-6(10)3-7(11)5-8/h3-5H,2H2,1H3,(H,12,13) |
InChI 键 |
LHMVKQWXRUZZJG-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC(=C1)Cl)Cl |
规范 SMILES |
CCC(=O)NC1=CC(=CC(=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



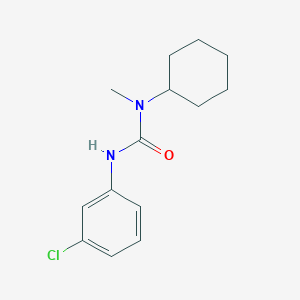
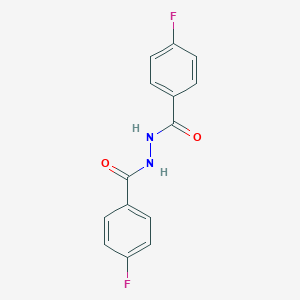
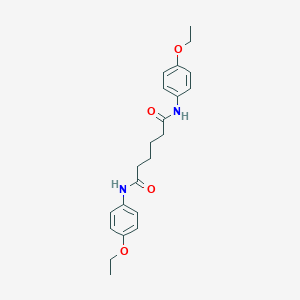
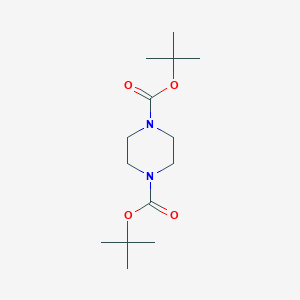
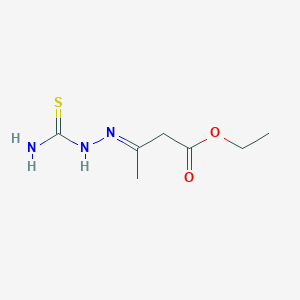

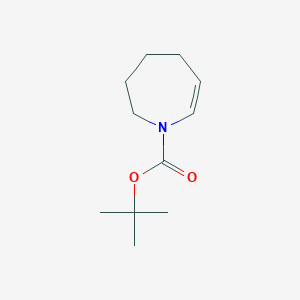
![N'-{3-[(anilinocarbothioyl)amino]propyl}-N-phenylthiourea](/img/structure/B185508.png)
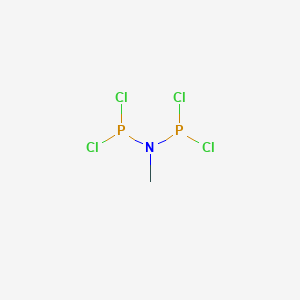
![[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea](/img/structure/B185513.png)

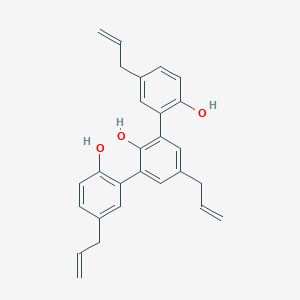

![[(E)-(5-nitrothiophen-2-yl)methylideneamino]thiourea](/img/structure/B185519.png)